![molecular formula C14H13N3OS B2552031 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine CAS No. 797769-11-0](/img/structure/B2552031.png)

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine is a heterocyclic compound that is likely to exhibit interesting biological and optoelectronic properties due to the presence of the 1,3,4-oxadiazole and thiophene moieties. Heterocyclic compounds, such as those containing the 1,3,4-oxadiazole ring, are known for their diverse biological activities, which make them attractive targets for pharmaceutical research . Additionally, thiophene derivatives have been studied for their photophysical and electrochemical properties, which are relevant for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, then hydrazides, and finally into the desired 1,3,4-oxadiazol-2-thiols. These thiols are then reacted with appropriate amides in the presence of a solvent like N,N-dimethylformamide (DMF) and a base such as sodium hydride (NaH) to yield the target compounds . Although the specific synthesis route for this compound is not detailed, it is likely to follow a similar synthetic strategy.

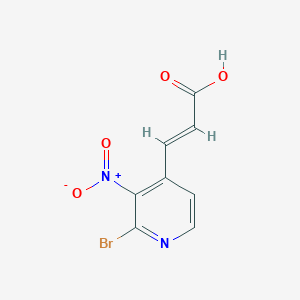

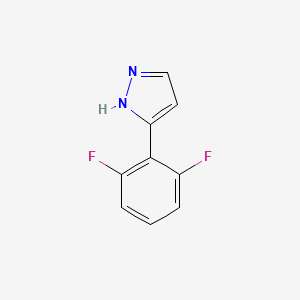

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-oxadiazole and thiophene units can be elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide information about the chemical environment of the atoms within the molecule and confirm the successful synthesis of the desired compound . Additionally, computational methods such as Density Functional Theory (DFT) can be used to estimate the HOMO-LUMO energy levels and identify electrophilic and nucleophilic sites within the molecule, as seen in related studies .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their electrochemical properties and theoretical calculations. The Global Chemical Reactivity Descriptor (GCRD) parameters, including chemical hardness, potential, softness, electronegativity, and electrophilicity index, provide insights into the stability and reactivity of the molecule. These parameters can be calculated using DFT and are supported by experimental techniques like cyclic voltammetry (CV) .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored through a combination of experimental techniques and theoretical calculations. The absorption and emission spectra, which are important for optoelectronic applications, can be recorded in various solvents to understand the solvatochromic behavior of the compounds. The dipole moments in the ground and excited states can be calculated to assess the electron density redistribution upon excitation. These properties are crucial for the design of materials for OLEDs, solar cells, and other optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Potential in Cancer Treatment

A study on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, demonstrating the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ravinaik et al., 2021). Similarly, compounds with 1,3,4-oxadiazole rings synthesized for their insecticidal activities also showed promise for further exploration in cancer research due to their selective toxicity (Qi et al., 2014).

Biochemical Process Inhibition

Compounds incorporating the 1,3,4-oxadiazole moiety have been evaluated for their inhibitory effects on enzymes such as lipoxygenase, which plays a role in inflammation and other diseases. A study synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and assessed them as lipoxygenase inhibitors, indicating potential applications in treating inflammation-related conditions (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial Activity

Several studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for antimicrobial activities, demonstrating their potential as novel antimicrobial agents. For instance, new series of compounds were prepared and shown to possess antimicrobial and hemolytic activity, suggesting their applicability in fighting microbial infections while being mindful of cytotoxicity (Gul et al., 2017). Another study focused on Mannich bases of some 2,5-disubstituted 4-thiazolidinones, including 1,3,4-oxadiazole derivatives, and evaluated their antimicrobial activities, further underscoring the significance of these compounds in developing new antimicrobial agents (Kocabalkanli et al., 2001).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that the oxadiazole ring in the compound can interact with biological targets, potentially altering their function . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

Compounds with similar structures have been found to have favorable pharmacokinetic properties

Result of Action

Compounds with similar structures have been found to have various biological effects, such as anticancer activity

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

Zukünftige Richtungen

The future directions for the research and development of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine” and similar compounds could involve further exploration of their anticancer potential. Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells . Therefore, future research could focus on the design and synthesis of new 1,3,4-oxadiazole derivatives with enhanced biological activities.

Eigenschaften

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVRROFGSDJXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)